

# An In-depth Technical Guide to p-Terphenyl Compounds from Marine Fungi

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-terphenyl compounds isolated from marine-derived fungi, focusing on their chemical diversity, biological activities, and the methodologies used for their study. The unique and often extreme conditions of the marine environment foster the production of novel secondary metabolites, and the p-terphenyls are a prominent class of compounds demonstrating significant therapeutic potential.

# Overview of p-Terphenyl Compounds from Marine Fungi

p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] Those isolated from marine fungi, particularly from the genera Aspergillus and Penicillium, exhibit a wide range of structural modifications, including varying degrees of hydroxylation, methoxylation, and prenylation.[1][2] These structural variations contribute to their diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3]

#### **Quantitative Bioactivity Data**

The following tables summarize the reported quantitative data for the biological activities of various p-terphenyl compounds isolated from marine fungi.

Table 1: Cytotoxic Activity of p-Terphenyl Compounds



| Compound                        | Fungal Source                 | Cancer Cell<br>Line                        | IC50 (µM)    | Reference |
|---------------------------------|-------------------------------|--|--------------|-----------|
| 3,3'-dihydroxy-<br>terphenyllin | Aspergillus<br>candidus       | Hela, Eca-109,<br>Bel-7402, PANC-<br>1     | 5.5 - 9.4    | [4][5]    |
| 4"-deoxy-<br>terphenyllin       | Aspergillus<br>candidus       | Hela, Eca-109,<br>Bel-7402, PANC-<br>1     | 5.5 - 9.4    | [4][5]    |
| Asperterphenyllin<br>G          | Aspergillus<br>candidus LDJ-5 | Nine cell lines                            | 0.4 - 1.7    | [6][7]    |
| 4"-<br>deoxyterprenin           | Aspergillus<br>candidus HM5-4 | K562, BEL-7402,<br>SGC-7901,<br>A549, HeLa | 3.32 - 60.36 | [8]       |
| 3"-<br>hydroxyterphenyl<br>lin  | Aspergillus<br>candidus HM5-4 | K562, BEL-7402,<br>SGC-7901,<br>A549, HeLa | 3.32 - 60.36 | [8]       |

Table 2: Antimicrobial and Antiviral Activity of p-Terphenyl Compounds



| Compound               | Fungal<br>Source                  | Target<br>Organism/V<br>irus  | MIC (μg/mL)                           | IC50 (μM) | Reference |
|------------------------|-----------------------------------|-------------------------------|---------------------------------------|-----------|-----------|
| Asperterphen yllin C   | Aspergillus<br>candidus<br>LDJ-5  | Proteus<br>species            | 19                                    | [6][7]    |           |
| Asperterphen yllin A   | Aspergillus<br>candidus<br>LDJ-5  | Influenza A<br>virus (H1N1)   | 53                                    | [6][7]    |           |
| Peniterphenyl<br>s A-C | Penicillium<br>sp. SCSIO<br>41030 | HSV-1/2                       | 1.4 - 9.3<br>(EC50)                   | [9]       |           |
| Nocarterphen<br>yl A   | Nocardiopsis<br>sp.               | Staphylococc<br>us aureus     | 21.6                                  | [3]       |           |
| Nocarterphen<br>yl C   | Nocardiopsis sp.                  | Staphylococc<br>us aureus     | 23.6                                  | [3]       |           |
| Asperterphen ylcin A   | Aspergillus<br>candidus<br>HM5-4  | Neoscytalidiu<br>m dimidiatum | 31.67 ± 2.36<br>mm inhibition<br>zone | [10]      |           |

Table 3: Enzyme Inhibitory Activity of p-Terphenyl Compounds



| Compound                       | Fungal Source                  | Target Enzyme                                 | IC50 (μM)    | Reference |
|--------------------------------|--------------------------------|---|--------------|-----------|
| Asperterphenyllin<br>A         | Aspergillus<br>candidus LDJ-5  | Protein Tyrosine<br>Phosphatase 1B<br>(PTP1B) | 21           | [6][7]    |
| Asperterphenylci<br>n B        | Aspergillus<br>candidus HM5-4  | α-glucosidase                                 | 1.26 ± 0.19  | [8]       |
| Terphenyllin                   | Aspergillus<br>candidus HM5-4  | α-glucosidase                                 | 2.16 ± 0.44  | [8]       |
| 3"-<br>hydroxyterphenyl<br>lin | Aspergillus<br>candidus HM5-4  | α-glucosidase                                 | 13.22 ± 0.55 | [8]       |
| Sanshamycin C                  | Aspergillus sp.<br>ITBBc1      | Phosphodiestera<br>se 4D (PDE4D)              | 5.543        | [2]       |
| Talaroterphenyls<br>A-D        | Talaromyces sp.<br>SCSIO 41412 | Phosphodiestera<br>se 4 (PDE4)                | 0.40 - 16    | [11]      |

### **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the study of p-terphenyl compounds from marine fungi.

### **Fungal Culture and Fermentation**

- Strain Isolation and Maintenance: Marine fungi are isolated from various sources such as sediments, sponges, and mangrove roots.[9] The fungal strains are typically identified based on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing).
   Pure cultures are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28°C).
- Fermentation: For the production of secondary metabolites, the fungus is cultured in a suitable liquid or solid-state medium. A common solid-state medium is rice medium.



Solid-State Fermentation: A specific amount of rice (e.g., 100 g) and artificial sea salt in distilled water (e.g., 100 mL) are added to Erlenmeyer flasks. The flasks are autoclaved, cooled, and then inoculated with the fungal strain. The culture is incubated under static conditions at a controlled temperature (e.g., 28°C) for a specific period (e.g., 30 days).[12]

#### **Extraction and Isolation of p-Terphenyls**

- Extraction: The fermented culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[12]
- Fractionation and Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compounds.
  - Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate or chloroform/methanol).[13]
  - Sephadex LH-20 Column Chromatography: Fractions are further purified on a Sephadex LH-20 column, often using methanol or a chloroform/methanol mixture as the mobile phase, to separate compounds based on their size.[13]
  - High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).[12]

#### **Structure Elucidation**

The chemical structures of the isolated p-terphenyls are determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the carbon skeleton and the placement of substituents.
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is
  used to determine the molecular formula of the compound.



#### **Biological Assays**

- Cell Culture: Human cancer cell lines (e.g., HeLa, A549, K562) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[11][14]
- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10<sup>3</sup> cells/well) and allowed to adhere overnight.[14]
- Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specific duration (e.g., 48 or 72 hours).[11]
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.[11]
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated, and the IC50 value is determined.[11]
- Inoculum Preparation: A suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a specific concentration (e.g., 10<sup>5</sup> CFU/mL).[1][10]
- Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
- Inoculation: The microbial suspension is added to each well.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specific period (e.g., 24-48 hours).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the



microorganism.[1][10]

- Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, α-glucosidase enzyme solution, and a phosphate buffer (pH 6.8).[15][16]
- Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).
- Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[15][16]
- Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes).
- Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
- Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.
   Acarbose is commonly used as a positive control.[15][16]
- Reaction Setup: In a 96-well plate, the test compound is mixed with a buffer solution (e.g., Tris-HCl, pH 7.5, containing EDTA and DTT) and the PTP1B enzyme.[3][4]
- Pre-incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
- Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).[3][4]
- Absorbance Monitoring: The dephosphorylation of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.[4]
- IC50 Determination: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the PTP1B activity (IC50). Sodium orthovanadate is often used as a positive control.[4]
- Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[17][18]
- Virus Infection: The cell monolayer is infected with a specific titer of influenza A (H1N1) virus.

#### Foundational & Exploratory





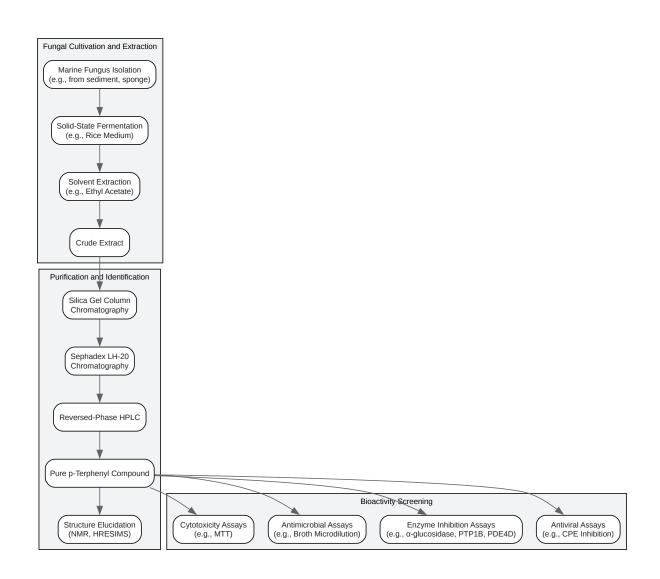
- Compound Treatment: After a short adsorption period, the virus-containing medium is removed, and the cells are incubated with fresh medium containing serial dilutions of the test compound.
- Incubation: The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-infected control wells (e.g., 48-72 hours).
- CPE Assessment: The CPE is observed microscopically, and cell viability can be quantified using a cell viability assay (e.g., MTT or neutral red uptake). The concentration of the compound that inhibits the virus-induced CPE by 50% (EC50) is determined.[17]
- Assay Principle: The assay measures the hydrolysis of cAMP by PDE4D. This can be done
  using various methods, including fluorescence polarization or luciferase reporter assays.[19]
   [20]
- Fluorescence Polarization Assay:
  - A fluorescein-labeled cAMP substrate is used. In its cyclic form, it is a small molecule with low fluorescence polarization.
  - PDE4D hydrolyzes the cAMP-FAM, and the resulting linear phosphate group binds to a specific phosphate-binding agent, forming a large complex with high fluorescence polarization.
  - In the presence of a PDE4D inhibitor, the hydrolysis of cAMP-FAM is reduced, resulting in a lower fluorescence polarization signal.[21]
- Cell-Based Luciferase Reporter Assay:
  - Cells are co-transfected with a CRE-luciferase reporter vector and a PDE4D expression vector.
  - Intracellular cAMP levels are elevated using an activator like forskolin, which induces luciferase expression.
  - PDE4D reduces cAMP levels, thus decreasing luciferase expression.



A PDE4D inhibitor will restore cAMP levels, leading to an increase in luciferase activity,
 which is measured as luminescence.[20][22]

## Visualizations Experimental Workflow



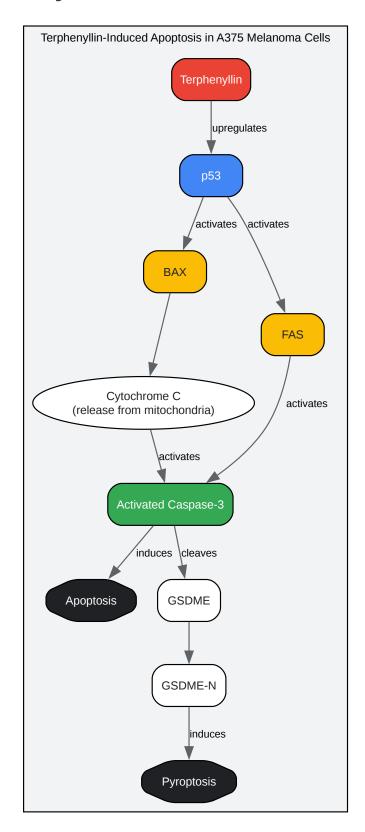


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Caption: Experimental workflow for the discovery of bioactive p-terphenyls.



#### **Signaling Pathway**



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